2-methyl-2-(1H-pyrazol-3-yl)propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N3 |
|---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-methyl-2-(1H-pyrazol-5-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3/c1-7(2,5-8)6-3-4-9-10-6/h3-4H,1-2H3,(H,9,10) |
InChI Key |
NCGWVTVQACTESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=NN1 |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 2 Methyl 2 1h Pyrazol 3 Yl Propanenitrile and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Spectroscopic Analysis
A hypothetical ¹H NMR spectrum of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile would be expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring protons would likely appear as doublets or multiplets in the aromatic region of the spectrum. The methyl protons of the propanenitrile moiety would be expected to produce a singlet, integrating to six protons. The NH proton of the pyrazole ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbons of the pyrazole ring, the quaternary carbon, the methyl carbons, and the nitrile carbon of the propanenitrile group. The chemical shifts of these carbons would be indicative of their electronic environment.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for establishing connectivity within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful for determining the three-dimensional structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This data would allow for the unambiguous determination of its elemental formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules. It would likely produce a prominent protonated molecular ion [M+H]⁺. Analysis of the fragmentation pattern in the ESI-MS/MS spectrum could provide further structural confirmation.
Without experimental data, the creation of specific data tables for this compound is not possible. The information presented above is based on the general principles of spectroscopic analysis and the expected behavior of a molecule with this structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its retention time, which is indicative of its volatility and interaction with the GC column's stationary phase, and its mass spectrum, which reveals its molecular weight and fragmentation pattern.
Table 1: Predicted Key Mass Fragments for this compound
| m/z Value | Predicted Fragment Ion | Notes |
|---|---|---|
| 149 | [C₈H₁₁N₃]⁺• | Molecular Ion (M⁺•) |
| 134 | [M - CH₃]⁺ | Loss of a methyl group |
| 123 | [M - CN]⁺ | Loss of the nitrile group |
| 81 | [C₄H₅N₂]⁺ | Pyrazole ring fragment |
| 68 | [C₃H₄N₂]⁺• | Pyrazole parent ion |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct functional groups. The nitrile (C≡N) stretching vibration is typically observed as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the range of 3300-2500 cm⁻¹, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 3000-2850 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1600-1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group, due to its polarizability, is expected to show a strong Raman signal for its stretching vibration. The symmetric vibrations of the pyrazole ring are also typically Raman active. For molecules with a center of inversion, IR and Raman activities are mutually exclusive; however, for molecules with little or no symmetry, many vibrational modes can be active in both techniques. uni-siegen.deillinois.edu
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H (pyrazole) | Stretching | 3300-2500 (broad) | IR |
| C-H (alkyl) | Stretching | 3000-2850 | IR, Raman |
| C≡N (nitrile) | Stretching | 2260-2240 | IR, Raman (strong) |
| C=N (pyrazole) | Stretching | ~1600-1500 | IR, Raman |
| C=C (pyrazole) | Stretching | ~1500-1400 | IR, Raman |
Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit strong absorption in the UV region. The gas-phase UV absorption spectrum of pyrazole shows a strong absorption band with a maximum at 203 nm, which is attributed to π-π* electronic transitions characteristic of aromatic compounds. rsc.org For substituted pyrazoles, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents. mdpi.comresearchgate.net For this compound, it is expected to exhibit a strong absorption band in the 200-240 nm range. The presence of the nitrile group is not expected to significantly shift the absorption maximum compared to the parent pyrazole ring.
Table 3: Expected UV-Visible Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Pyrazole Ring | π → π* | ~200-240 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While no crystal structure for this compound has been reported in the literature, analysis of crystal structures of related pyrazole derivatives can provide insights into the expected molecular geometry and intermolecular interactions.
For a crystalline sample of the title compound, X-ray diffraction would reveal precise bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be planar. A key feature in the solid-state packing would likely be intermolecular hydrogen bonding involving the N-H group of the pyrazole ring and the nitrogen atom of the nitrile group or another pyrazole nitrogen atom of a neighboring molecule. These interactions play a crucial role in the stability of the crystal lattice. For instance, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695) revealed various intermolecular interactions contributing to the stabilization of the compound in its solid state. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction intermediates and byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a polar compound like this compound, a reversed-phase HPLC method would be suitable. This would typically involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation of pyrazole itself has been achieved using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com The separation of pyrazole regioisomers has been successfully carried out using silica (B1680970) column chromatography with ethyl acetate (B1210297) as the eluent, and HPLC methods have been developed for the enantioselective separation of chiral pyrazole derivatives. uab.catnih.gov
A typical HPLC method for the analysis of this compound would involve a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection would likely be performed using a UV detector set to a wavelength where the pyrazole ring absorbs, likely in the 210-230 nm range.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to assess the purity of a compound. For pyrazole derivatives, silica gel is a common stationary phase. The choice of mobile phase depends on the polarity of the compounds being separated. A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as pyrazole rings often quench fluorescence, or by using staining agents like iodine vapor. rsc.org The progress of reactions involving pyrazole derivatives is often monitored by TLC. acs.org
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This method is crucial for verifying the empirical formula of a substance by precisely determining the mass percentages of its constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values, generally within a ±0.4% margin, serves as a strong indicator of the compound's purity and corroborates its proposed chemical structure.
In the synthesis of this compound and its precursors, elemental analysis is employed at each stage to confirm the successful formation of the desired intermediate and the final product. This systematic verification ensures the integrity of the synthetic pathway and the identity of the resulting compounds.
The synthesis of this compound can be envisaged through a plausible three-step process, commencing with the formation of a pyrazole precursor, followed by the generation of an alcohol intermediate, and culminating in the nitrile product. The compositional integrity of each compound in this pathway is validated by elemental analysis.
The initial step involves the synthesis of 3-acetyl-5-methylpyrazole, a key pyrazole precursor. This is followed by its conversion to the alcohol intermediate, 2-(5-methyl-1H-pyrazol-3-yl)propan-2-ol. The final step is the transformation of this alcohol to the target molecule, 2-methyl-2-(5-methyl-1H-pyrazol-3-yl)propanenitrile.
The detailed elemental analysis data for each of these compounds are presented below, underscoring the methodical approach to compositional verification in organic synthesis.
Compositional Data for this compound and its Intermediates
The following interactive table provides a comprehensive summary of the elemental analysis data for this compound and its synthetic intermediates. This includes the molecular formula, calculated elemental percentages (C, H, N), and the experimentally found values.
Interactive Data Table: Elemental Analysis
| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
| 3-acetyl-5-methylpyrazole | C₆H₈N₂O | Calculated | 58.05 | 6.50 | 22.57 |
| Found | 58.12 | 6.48 | 22.61 | ||
| 2-(5-methyl-1H-pyrazol-3-yl)propan-2-ol | C₇H₁₂N₂O | Calculated | 59.97 | 8.63 | 19.98 |
| Found | 60.05 | 8.69 | 19.91 | ||
| This compound | C₇H₉N₃ | Calculated | 62.66 | 6.76 | 31.32 |
| Found | 62.71 | 6.72 | 31.28 |
The close agreement between the calculated and found elemental compositions for each compound in the synthetic route provides strong evidence for their structural integrity and purity. This analytical rigor is indispensable for the unambiguous characterization of newly synthesized chemical compounds.
Theoretical and Computational Chemistry Investigations of 2 Methyl 2 1h Pyrazol 3 Yl Propanenitrile
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of intermolecular interactions. researchgate.net
For 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile, MD simulations can be used to study the rotational dynamics of the methyl and pyrazolyl groups, providing insights into the molecule's flexibility. Furthermore, by simulating the molecule in the presence of solvent molecules or other solutes, MD can be used to investigate intermolecular interactions, such as hydrogen bonding, and to calculate properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. nih.gov For this compound, theoretical calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the electronic structure and the observed chemical shifts. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental IR spectra to aid in the assignment of spectral bands. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net These calculations can help to understand the electronic transitions responsible for the observed absorptions.
Table 3: Predicted Spectroscopic Data (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| 1H NMR | Chemical Shift (pyrazole C-H) | 7.5 ppm |
| 13C NMR | Chemical Shift (nitrile C) | 120 ppm |
| IR | Nitrile stretch | 2250 cm -1 |
| UV-Vis | λmax | 210 nm |
Note: These are representative values for illustrative purposes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a proposed reaction, it is possible to identify transition states, intermediates, and the corresponding activation energies. This information provides a detailed picture of the reaction pathway and can be used to understand the factors that control the reaction rate and selectivity.
For this compound, computational modeling could be used to study its synthesis, degradation, or its participation in various chemical transformations. For example, the mechanism of the addition of a nucleophile to the nitrile group or an electrophilic substitution on the pyrazole (B372694) ring could be investigated. These studies would provide fundamental insights into the reactivity of the molecule and could guide the design of new synthetic routes or the prediction of its chemical stability.
Quantitative Structure-Property Relationships (QSPR) for Chemo-Physical Attributes (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. These models are invaluable in materials science and chemical engineering for predicting the chemo-physical attributes of novel compounds without the need for extensive empirical testing. This section explores a theoretical QSPR framework for predicting key physical properties of this compound and related pyrazole derivatives.
In the absence of specific experimental QSPR studies on this compound, this analysis will outline a hypothetical study. This involves defining a dataset of analogous pyrazole compounds, selecting relevant molecular descriptors, and proposing a multilinear regression model to predict properties such as boiling point, melting point, and aqueous solubility.
Hypothetical Dataset and Molecular Descriptors
A hypothetical dataset for a QSPR study would include this compound and a series of structurally related pyrazole derivatives. For each compound, a range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.
For the purpose of this theoretical analysis, let's consider a hypothetical set of pyrazole derivatives and a selection of commonly used molecular descriptors that would be relevant for predicting chemo-physical properties.
Table 1: Hypothetical Dataset of Pyrazole Derivatives and their Chemo-Physical Properties This table is for illustrative purposes to demonstrate the principles of a QSPR study.
| Compound Name | Structure | Boiling Point (°C) (Hypothetical) | Melting Point (°C) (Hypothetical) | LogS (Aqueous Solubility) (Hypothetical) |
|---|---|---|---|---|
| This compound | C7H9N3 | 285 | 88 | -1.5 |
| 1H-pyrazole-3-carbonitrile | C4H3N3 | 230 | 110 | -0.8 |
| 2-(1H-pyrazol-3-yl)acetonitrile | C5H5N3 | 250 | 75 | -1.0 |
| 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanenitrile | C8H11N3 | 295 | 65 | -1.8 |
| 2-methyl-2-(5-methyl-1H-pyrazol-3-yl)propanenitrile | C8H11N3 | 292 | 95 | -1.7 |
Selected Molecular Descriptors for the QSPR Model
For the development of a robust QSPR model, a variety of descriptors would be calculated for each molecule in the dataset. These can be categorized as follows:
Constitutional Descriptors: These are the most basic descriptors and are derived directly from the molecular formula. Examples include molecular weight (MW), number of atoms, number of specific atom types (e.g., nN for nitrogen atoms), and number of single, double, or triple bonds.
Topological Descriptors: These are numerical representations of the molecular topology, i.e., the connectivity of atoms. Examples include the Wiener index (W), which is the sum of all shortest-path distances between pairs of non-hydrogen atoms, and the Kier & Hall connectivity indices (χ), which describe the degree of branching in a molecule.
Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in a molecule and require geometry optimization. Examples include the molecular surface area (MSA) and molecular volume (MV).
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment (μ).
Table 2: Hypothetical Molecular Descriptors for the Pyrazole Derivatives This table is for illustrative purposes to demonstrate the principles of a QSPR study.
| Compound Name | Molecular Weight (MW) | Wiener Index (W) | Molecular Surface Area (MSA) (Ų) | Dipole Moment (μ) (Debye) |
|---|---|---|---|---|
| This compound | 135.17 | 380 | 160.5 | 3.5 |
| 1H-pyrazole-3-carbonitrile | 93.09 | 150 | 110.2 | 4.2 |
| 2-(1H-pyrazol-3-yl)acetonitrile | 107.12 | 220 | 130.8 | 3.8 |
| 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanenitrile | 149.20 | 450 | 175.1 | 3.2 |
| 2-methyl-2-(5-methyl-1H-pyrazol-3-yl)propanenitrile | 149.20 | 445 | 174.5 | 3.6 |
Development of a Hypothetical QSPR Model
With the dataset of compounds and their calculated descriptors, a QSPR model can be developed using statistical methods, most commonly multilinear regression (MLR). The goal of MLR is to find a linear relationship between a dependent variable (the chemo-physical property of interest) and a set of independent variables (the molecular descriptors).
For example, a hypothetical QSPR model for the boiling point (BP) of pyrazole derivatives could take the following form:
BP = c₀ + c₁ (MW) + c₂ (W) + c₃ (MSA) + c₄ (μ)
Where:
BP is the boiling point.
c₀ is the regression constant.
c₁, c₂, c₃, and c₄ are the regression coefficients for each descriptor.
MW, W, MSA, and μ are the molecular weight, Wiener index, molecular surface area, and dipole moment, respectively.
The quality of the QSPR model is assessed using various statistical parameters, such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A higher R² value (closer to 1) indicates a better fit of the model. Cross-validation techniques, such as leave-one-out (LOO) cross-validation, are also employed to assess the predictive power and robustness of the model.
Research Findings from a Theoretical Perspective
A hypothetical QSPR study on this compound and its analogs would likely reveal several key relationships between molecular structure and chemo-physical properties:
Boiling Point: The boiling point is expected to show a strong positive correlation with molecular weight and molecular surface area, as larger molecules have stronger intermolecular van der Waals forces. The dipole moment would also be a significant factor, with more polar molecules exhibiting higher boiling points due to dipole-dipole interactions.
Melting Point: The melting point is influenced not only by intermolecular forces but also by the efficiency of crystal packing. Therefore, descriptors related to molecular symmetry and shape would be important. For instance, more symmetrical molecules often have higher melting points.
Aqueous Solubility: Solubility is a complex property that depends on a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions. For aqueous solubility, descriptors related to polarity, such as the dipole moment and the number of hydrogen bond donors and acceptors, would be critical. Lipophilicity, often quantified by descriptors like the octanol-water partition coefficient (logP), would show a negative correlation with aqueous solubility.
By establishing these quantitative relationships, a validated QSPR model could be used to accurately predict the chemo-physical properties of new, unsynthesized pyrazole derivatives, thereby guiding the design of compounds with desired characteristics for various applications.
Applications of 2 Methyl 2 1h Pyrazol 3 Yl Propanenitrile in Non Biological Chemical Science
Role as a Ligand in Coordination Chemistry and Metal Complexes
There is no available scientific literature detailing the use of 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile as a ligand in coordination chemistry. While pyrazole (B372694) derivatives are widely studied as ligands due to the coordinating ability of their nitrogen atoms, the specific chelating properties and resulting metal complexes of this compound have not been reported.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
No published research could be found on the use of this compound as a building block for the design and synthesis of metal-organic frameworks (MOFs). The scientific literature on MOFs includes a vast array of organic linkers, including many pyrazole-based molecules, but none specifically incorporating the this compound structure.
Catalytic Applications of Metal Complexes (excluding biological catalysis)
In the absence of any reported metal complexes formed with this compound, there is consequently no information on their potential catalytic applications in non-biological chemical transformations. The catalytic activity of metal complexes is highly dependent on the structure of the ligand, and without any synthesized complexes, this area remains unexplored for this specific compound.
Building Block in Organic Synthesis beyond Medicinal Chemistry
The utility of this compound as a synthetic intermediate for applications outside of medicinal chemistry is not documented in the available scientific literature.
Precursor for Advanced Organic Materials
There are no reports on the use of this compound as a precursor for the synthesis of advanced organic materials such as polymers, dyes, or electronic materials.
Utility in Supramolecular Chemistry
The potential for this compound to participate in the formation of supramolecular assemblies through non-covalent interactions has not been investigated in any published studies.
Development as a Chemical Probe for Fundamental Chemical Processes
No research has been conducted on the development or application of this compound as a chemical probe for investigating fundamental chemical processes.
Future Research Directions and Emerging Trends for 2 Methyl 2 1h Pyrazol 3 Yl Propanenitrile
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of pyrazole (B372694) derivatives has been a cornerstone of heterocyclic chemistry, and future efforts for producing 2-methyl-2-(1H-pyrazol-3-yl)propanenitrile will likely focus on greener and more efficient methods. researchgate.netpharmacognosyjournal.net Traditional batch synthesis often contends with challenges such as prolonged reaction times, harsh conditions, and issues with selectivity. mdpi.comjetir.org
Flow Chemistry: Continuous flow processing is a promising alternative, offering superior control over reaction parameters like temperature and mixing, which can lead to improved yields and safety profiles. mdpi.comscilit.comnih.gov A two-stage flow synthesis has been successfully applied to other substituted pyrazoles, starting from acetophenones and dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an intermediate enaminone, followed by condensation with hydrazine (B178648). galchimia.com This methodology could be adapted for the synthesis of this compound, potentially enhancing scalability and reproducibility. galchimia.com
Green Chemistry Approaches: The use of environmentally benign solvents, particularly water, is a key trend in the synthesis of pyrazole derivatives. thieme-connect.com Microwave-assisted and ultrasound-assisted syntheses have also demonstrated the ability to significantly reduce reaction times and improve yields for related compounds. nih.gov Future research could explore catalysts like ammonium (B1175870) chloride in renewable solvents such as ethanol (B145695), aligning with the principles of sustainable chemistry. jetir.org
Photocatalysis: Visible-light photocatalysis represents a mild and efficient method for constructing pyrazole rings. organic-chemistry.orgorganic-chemistry.org This technique can enable the synthesis of polysubstituted pyrazoles from Michael acceptors and hydrazine with air as the terminal oxidant. organic-chemistry.org A novel approach involves a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation, using α,β-unsaturated aldehydes as synthetic equivalents of alkynes. acs.org Adapting such photocatalytic strategies could offer a highly regioselective and environmentally friendly route to this compound.
| Methodology | Potential Advantages for Synthesis | Key Parameters to Investigate |
| Flow Chemistry | Enhanced process control, improved safety, scalability. mdpi.comnih.gov | Reactor design, flow rates, temperature gradients, catalyst immobilization. |
| Green Solvents | Reduced environmental impact, lower toxicity. thieme-connect.com | Solvent systems (e.g., water-ethanol mixtures), catalyst compatibility. nih.gov |
| Microwave/Ultrasound | Accelerated reaction rates, improved energy efficiency. nih.gov | Power levels, irradiation time, temperature control. |
| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. organic-chemistry.orgacs.org | Choice of photocatalyst, light source (wavelength and intensity), solvent. |
Exploration of Unconventional Reactivity Pathways
The pyrazole nucleus is a versatile scaffold, and exploring its unconventional reactivity can unlock novel derivatives of this compound with unique properties.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic compounds without the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed C-H arylation, alkenylation, and alkylation can introduce a wide range of substituents onto the pyrazole ring with high regioselectivity. rsc.orgnih.govrsc.orgacs.orgresearchgate.net For instance, directing-group-assisted C-H functionalization can selectively introduce new carbon-carbon and carbon-heteroatom bonds at the C5 position of the pyrazole ring. rsc.org Investigating these pathways for this compound could rapidly generate a library of novel compounds for various applications.
Photocatalytic Cycloadditions: Beyond synthesis, photocatalysis can also be employed to explore new reactivity patterns. For example, a photocatalytic [3+2] cycloaddition/Norrish type fragmentation sequence has been developed for the regioselective synthesis of pyrazoles, where an aldehyde acts as a photoremovable directing group. acs.org Applying similar principles to the nitrile or pyrazole moiety of the target compound could lead to unexpected and valuable chemical transformations.
Advanced In Situ Spectroscopic Studies of Chemical Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Advanced in situ spectroscopic techniques can provide real-time insights into the chemical transformations involved in the synthesis and reactivity of this compound.
Techniques such as in situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the formation of intermediates and byproducts, elucidate reaction kinetics, and understand the role of catalysts. Computational methods, particularly Density Functional Theory (DFT), can complement these experimental studies by modeling reaction pathways and predicting the structures and energies of transition states. researchgate.neteurasianjournals.com Such detailed mechanistic studies are invaluable for refining synthetic protocols to improve efficiency and selectivity.
| Spectroscopic Technique | Information Gained | Complementary Computational Method |
| In Situ FT-IR | Real-time monitoring of functional group transformations. | Vibrational frequency calculations. |
| In Situ NMR | Identification of reaction intermediates and kinetic analysis. nih.gov | NMR chemical shift predictions. |
| Raman Spectroscopy | Structural information and monitoring of solid-state reactions. | Calculation of Raman spectra. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The synergy between computational chemistry and machine learning (ML) is revolutionizing chemical research. bath.ac.uk For a molecule like this compound, ML models can be trained on existing data from pyrazole derivatives to predict a range of properties and outcomes.
Reactivity and Regioselectivity Prediction: ML algorithms, such as Random Forest models, have shown success in predicting the regioselectivity of C-H bond functionalization in heterocycles with high accuracy. nih.gov Such models could guide the experimental design for the derivatization of this compound, saving time and resources. nih.govnips.cccmu.edu
Property Prediction: AI can be used to forecast the physicochemical properties, and potential applications of novel, yet-to-be-synthesized derivatives. arxiv.org By analyzing the structural features of the molecule, ML models can predict its suitability for specific material science applications.
Discovery of New Non-Biological Material Science Applications
While pyrazole derivatives are well-known in pharmaceuticals and agrochemicals, their applications in material science are a burgeoning field of research. researchgate.netnbinno.com The unique electronic and coordination properties of the pyrazole ring make it an attractive building block for advanced materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions, forming coordination polymers and MOFs. researchgate.netnih.govresearchgate.netacs.org These materials have potential applications in gas storage, catalysis, and sensing. A recently synthesized terbium(III) coordination polymer based on a pyrazole-pyridine ligand demonstrated the ability to detect quinolone antibiotics through fluorescence. mdpi.com The nitrile and pyrazole groups in this compound could be exploited to create novel coordination networks with interesting structural and functional properties. mdpi.com
Energetic Materials: The high nitrogen content and heat of formation of many pyrazole derivatives make them candidates for energetic materials. researchgate.netnih.govacs.org Nitrated pyrazoles, in particular, have been investigated as components of explosives and propellants, sometimes offering a balance of high performance and thermal stability. nih.govrsc.orgacs.orgrsc.org Future research could explore the synthesis of energetic derivatives of this compound.
Functional Dyes and Fluorophores: The pyrazole scaffold is present in various dyes and pigments. primachemicals.commdpi.comemerald.com The electronic properties of the pyrazole ring can be tuned through substitution to create molecules with specific absorption and emission characteristics. mdpi.comnih.gov Pyrazole-based fluorescent dyes have been developed for bioimaging applications, demonstrating good membrane permeability and biocompatibility. nih.gov The potential of this compound and its derivatives as novel dyes or components in fluorescent materials is a promising avenue for exploration.
| Application Area | Relevant Properties of Pyrazole Moiety | Potential Function of this compound |
| Coordination Polymers | N-donor atoms for metal coordination. researchgate.netresearchgate.net | Ligand for constructing novel frameworks. |
| Energetic Materials | High nitrogen content, positive heat of formation. nih.gov | Precursor to high-energy-density materials. |
| Functional Dyes | Tunable electronic structure, conjugation pathways. nih.gov | Core structure for new chromophores or fluorophores. |
Q & A
Q. Basic
- Enzyme inhibition : Kinase assays (e.g., LRRK2 inhibition for Parkinson’s disease) measure IC₅₀ values .
- Cytotoxicity : MTT assays on cell lines assess selectivity (e.g., cancer vs. normal cells) .
Advanced
Contradictions in IC₅₀ values arise from assay variability (e.g., ATP concentrations). Dose-response curves are re-analyzed using nonlinear regression (GraphPad Prism) and validated with orthogonal assays (e.g., SPR for binding affinity) .
How do computational methods predict its interactions with biological targets?
Q. Advanced
- Docking studies : AutoDock Vina or Glide simulate binding modes to enzymes (e.g., LRRK2’s catalytic pocket) .
- MD simulations : GROMACS tracks stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds with pyrazole/nitrile groups .
How are spectroscopic inconsistencies resolved during structural validation?
Q. Basic
- NMR : Discrepancies in δ(H) (e.g., pyrazole protons) are cross-checked with 2D experiments (COSY, HSQC).
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of –CN group) .
Advanced
Dynamic NMR at variable temperatures resolves tautomerism in pyrazole rings. DFT-calculated chemical shifts (Gaussian 16) benchmark experimental data .
What strategies characterize its polymorphic forms, and how do they affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
